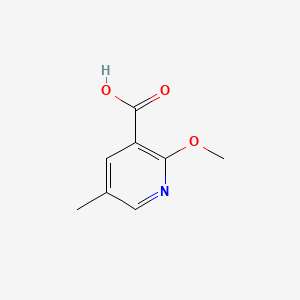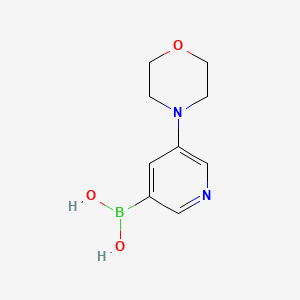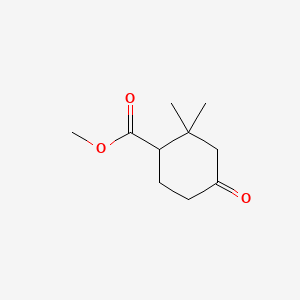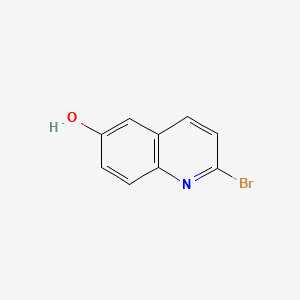
2-Bromoquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromoquinolin-6-ol” is a chemical compound with the molecular formula C9H6BrNO . It is a derivative of quinoline, a class of compounds that have a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-Bromoquinolin-6-ol”, has been a subject of interest in the field of synthetic organic chemistry. Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
The molecular structure of “2-Bromoquinolin-6-ol” consists of a quinoline core with a bromine atom at the 2-position and a hydroxyl group at the 6-position .
Scientific Research Applications
Versatile Reagent in Synthesis
2,2,3-Tribromopropanal has been rediscovered as a versatile reagent in the chemical literature for the one-step transformation of diversely substituted anilines into 3-bromoquinolin-6-ols. These compounds can carry additional substituents at positions 7 and 8, showcasing the flexibility and utility of 2-Bromoquinolin-6-ol in synthetic chemistry (Lamberth et al., 2014).
Antibacterial Activities
The synthesis of 6-Bromoquinolin-4-ol derivatives has been explored for their potential antibacterial activities against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). These studies highlight the antimicrobial potential of bromoquinolinol derivatives, with certain compounds showing significant activity, emphasizing the role of 2-Bromoquinolin-6-ol in developing new antibacterial agents (Arshad et al., 2022).
Optical Properties and Ligand Synthesis
Research into the Friedländer approach has led to the incorporation of 6-bromoquinoline into novel chelating ligands, revealing unusual high emission quantum yields for biquinolines. This research opens up new avenues for the application of 2-Bromoquinolin-6-ol in the development of optical materials and ligands for catalysis (Hu et al., 2003).
Synthesis of Biologically Active Compounds
6-Bromo-4-iodoquinoline, an important intermediate for synthesizing many biologically active compounds, including GSK2126458, has been synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline. This showcases the application of 2-Bromoquinolin-6-ol in the synthesis of critical intermediates for pharmaceuticals (Wang et al., 2015).
Exploration of Synthetic Pathways
The Skraup synthesis has been employed to synthesize 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yields reaching 54%. This synthesis pathway demonstrates the practical application of 2-Bromoquinolin-6-ol in exploring different synthetic routes and optimizing chemical reactions for better yields (Wei, 2011).
Safety and Hazards
The safety data sheet for a similar compound, “3-Bromoquinolin-6-ol”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, ensure adequate ventilation, and use personal protective equipment .
Future Directions
The future directions for the study of “2-Bromoquinolin-6-ol” and other quinoline derivatives include the development of greener and more sustainable chemical processes . There is also interest in developing potent lead compounds with good efficacy and low toxicity for various pharmacological applications .
properties
IUPAC Name |
2-bromoquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEHZIXHUPMXMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260381-68-7 |
Source


|
| Record name | 2-bromoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




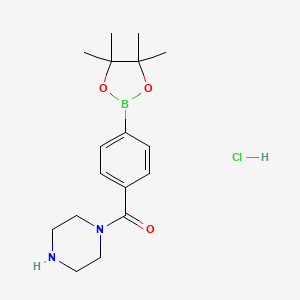

![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)
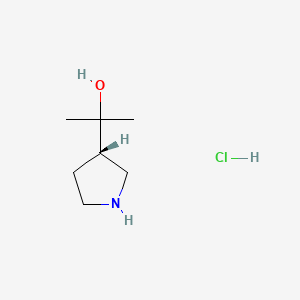
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)
